![B7710178 4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione CAS No. 1877241-72-9](/img/no-structure.png)

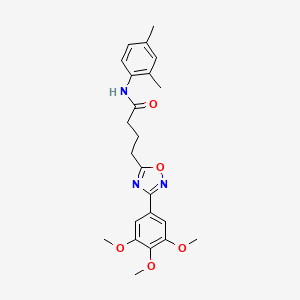

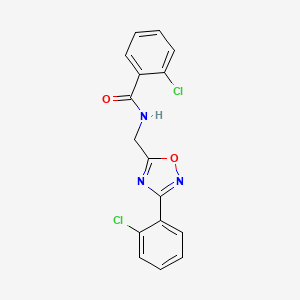

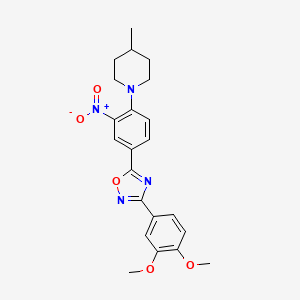

4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione, also known as bisphenol A benzyl ether (BABE), is a chemical compound that has been extensively used in the manufacturing of polycarbonate plastics and epoxy resins. BABE has gained significant attention in recent years due to its potential adverse effects on human health and the environment.

Mécanisme D'action

The mechanism of action of BABE involves its binding to estrogen receptors and thyroid hormone receptors, leading to the activation or inhibition of downstream signaling pathways. BABE has also been shown to affect the expression of genes involved in lipid metabolism and inflammation, which may contribute to its adverse effects on human health.

Biochemical and Physiological Effects:

BABE has been shown to have adverse effects on various physiological systems, including the reproductive, endocrine, and immune systems. BABE has been shown to disrupt the development and function of the male and female reproductive systems, leading to infertility and other reproductive disorders. BABE has also been shown to disrupt thyroid hormone signaling, leading to metabolic disorders and neurodevelopmental deficits. Additionally, BABE has been shown to affect the immune system, leading to increased susceptibility to infections and autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

BABE has several advantages as a model compound for studying the toxicity and endocrine-disrupting effects of BPA and its analogs. BABE has similar chemical and physical properties as BPA, making it a suitable substitute for BPA in laboratory experiments. BABE is also less expensive and more readily available than BPA. However, BABE has some limitations, including its lower estrogenic activity compared to BPA and its potential to undergo metabolic transformation in vivo, leading to the formation of reactive metabolites that may have different toxicological properties than the parent compound.

Orientations Futures

Future research on BABE should focus on elucidating its mechanism of action and its adverse effects on human health and the environment. Studies should investigate the long-term effects of BABE exposure on various physiological systems, including the reproductive, endocrine, and immune systems. Additionally, studies should investigate the potential for BABE to undergo metabolic transformation in vivo and the formation of reactive metabolites that may have different toxicological properties than the parent compound. Finally, studies should investigate the potential for BABE to accumulate in the environment and its potential adverse effects on wildlife and ecosystems.

Méthodes De Synthèse

BABE can be synthesized by the reaction of 4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione A (BPA) with benzyl chloride in the presence of a base. The reaction yields BABE as a white crystalline solid with a melting point of 153-154°C. The purity of BABE can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Applications De Recherche Scientifique

BABE has been extensively used in scientific research as a model compound for studying the toxicity and endocrine-disrupting effects of BPA and its analogs. BABE has been shown to have similar estrogenic activity as BPA and can bind to estrogen receptors, leading to the activation of estrogen-responsive genes. BABE has also been shown to disrupt thyroid hormone signaling and alter the expression of genes involved in lipid metabolism and inflammation.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione' involves the reaction of 4-hydroxybenzophenone with isopropyl iodide in the presence of a base to form 4-isopropoxybenzophenone. This intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": ["4-hydroxybenzophenone", "isopropyl iodide", "phthalic anhydride", "base", "Lewis acid catalyst"], "Reaction": ["Step 1: React 4-hydroxybenzophenone with isopropyl iodide in the presence of a base (such as potassium carbonate) and a solvent (such as DMF) to form 4-isopropoxybenzophenone.", "Step 2: React 4-isopropoxybenzophenone with phthalic anhydride in the presence of a Lewis acid catalyst (such as zinc chloride) and a solvent (such as toluene) to form '4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione'." ] } | |

Numéro CAS |

1877241-72-9 |

Clé InChI |

RLRWGMRXEODVLT-UHFFFAOYSA-N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.